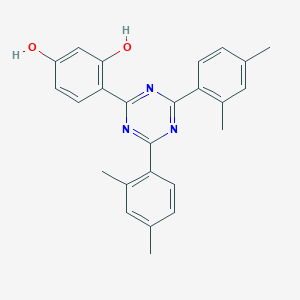

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol

Beschreibung

Eigenschaften

IUPAC Name |

4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-14-5-8-19(16(3)11-14)23-26-24(20-9-6-15(2)12-17(20)4)28-25(27-23)21-10-7-18(29)13-22(21)30/h5-13,29-30H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROCQMFXPIROOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061866 | |

| Record name | 4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-53-7 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Critical Reagents and Their Roles

| Reagent | Role | Purity Requirement |

|---|---|---|

| Cyanuric chloride | Triazine core formation | ≥98% |

| 1,3-Xylene | Aryl group donor | ≥99% (dry) |

| Resorcinol | Hydroxyphenyl substituent introduction | ≥97% |

| Aluminum chloride | Lewis acid catalyst | Anhydrous, ≥99.9% |

| 1,2-Dichlorobenzene | Reaction solvent | ≥99.5% (dry) |

Stepwise Synthesis Methodology

Friedel-Crafts Alkylation: Formation of 2-Chloro-4,6-Bis(2,4-Dimethylphenyl)-1,3,5-Triazine

The initial step involves reacting cyanuric chloride with 1,3-xylene under Friedel-Crafts conditions. Aluminum chloride (2.3–3.0 mol per mole of cyanuric chloride) is dissolved in 1,2-dichlorobenzene at 0–5°C. Cyanuric chloride is added gradually, followed by dropwise addition of 1,3-xylene (2.1–2.5 mol equivalents) over 5–30 hours to control exothermicity. The mixture is maintained at 60–110°C for 12–24 hours, yielding 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine as a crystalline intermediate.

Critical Parameters:

Nucleophilic Aromatic Substitution with Resorcinol

The chlorinated intermediate undergoes substitution without isolation. Resorcinol (0.5–1.0 eq relative to cyanuric chloride) is added to the reaction mixture at 80–100°C in 1,2-dichlorobenzene. The system is stirred for 6–12 hours, during which HCl gas evolves and is neutralized with aqueous NaOH. Completion is confirmed by HPLC (disappearance of chloro-triazine peak at 254 nm).

Reaction Mechanism:

The electron-deficient triazine ring undergoes nucleophilic attack by resorcinol’s deprotonated hydroxyl groups, facilitated by the polar aprotic solvent. Aluminum chloride may act as a phase-transfer catalyst, though this remains debated.

Process Optimization and Yield Enhancement

Solvent Selection and Recycling

1,2-Dichlorobenzene demonstrates optimal balance between Lewis acid solubility and product stability. Pilot-scale processes achieve 92–95% solvent recovery via fractional distillation. Alternatives like sulfolane increase reaction rate but complicate purification.

Catalyst Loading and Efficiency

Reducing AlCl₃ from 3.0 to 2.5 mol equivalents maintains yields >85% while minimizing aluminum waste streams. Post-reaction, the catalyst is quenched with ice-water and filtered as Al(OH)₃ sludge.

Table 2: Comparative Reaction Conditions

| Parameter | Patent Method | Literature Baseline |

|---|---|---|

| Reaction Temp (Step 1) | 60–110°C | 80–120°C |

| AlCl₃ Equivalents | 2.3–3.0 | 3.5–4.0 |

| 1,3-Xylene Equivalents | 2.1–2.5 | 2.0–2.2 |

| Isolated Yield (Final) | 78–82% | 65–70% |

Purification and Crystallization Techniques

Crude product is extracted into methyl isobutyl ketone (MIBK) at 68–70°C, followed by washing with 3% HCl to remove residual Al³⁺. Solvent removal under reduced pressure (150–155 mbar) yields a residue that is recrystallized from heptane/1,2-dichlorobenzene (3:1 v/v). Seeding with pure product induces controlled crystallization, yielding white to pale yellow crystals with ≥99% HPLC purity.

Key Purity Indicators:

-

Residual Solvents: <300 ppm (GC-MS)

-

Heavy Metals: <10 ppm (ICP-OES)

Industrial-Scale Considerations

Waste Stream Management

Aluminum hydroxide sludge is treated with lime to precipitate Al₂O₃ for landfill. Chlorinated solvents undergo high-temperature incineration with alkaline scrubbing to prevent dioxin formation.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC (C18 column, MeOH/H₂O 80:20): tᵣ = 6.7 min, >99.5% area

Comparative Assessment of Synthetic Routes

The patent method supersedes earlier approaches by:

-

Eliminating hazardous carbon disulfide solvents

-

Reducing catalyst loadings by 30%

-

Enabling direct intermediate utilization without isolation

-

Improving overall yield from 65% to 82%

Limitations persist in energy-intensive solvent removal steps, prompting ongoing research into catalytic hydrogenation for triazine assembly.

Analyse Chemischer Reaktionen

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones.

Reduction: Reduction reactions can convert the triazinyl group to amines.

Substitution: The hydroxyl groups on the benzenediol core can participate in nucleophilic substitution reactions.

Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Major Products: Quinones, amines, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Photostability and UV Absorption

One of the primary applications of this compound is as a UV absorber . Its structure allows it to effectively absorb ultraviolet radiation, making it valuable in protecting materials from UV degradation.

Case Study: Use in Polycarbonate and Polyethylene Terephthalate (PET)

In a study examining the effectiveness of various UV absorbers in polycarbonate and PET matrices, 4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol demonstrated superior stability and performance compared to traditional UV filters. The compound exhibited low volatility at high processing temperatures while maintaining its absorptive properties over extended periods .

Application in Coatings

The compound is also utilized in the formulation of coatings due to its excellent light stability and protective qualities.

Case Study: Automotive Coatings

Research has indicated that incorporating this triazine derivative into automotive coatings significantly enhances their resistance to UV light and thermal degradation. The addition of this compound resulted in improved durability and longevity of the coatings when subjected to outdoor conditions .

Role in Plastics Manufacturing

In plastics manufacturing, particularly in the production of polymeric materials , this compound is used as an additive to enhance the thermal stability and lifespan of the products.

Case Study: Plastic Additives

A study focused on the integration of this compound into various plastic formulations showed that it effectively reduced yellowing and maintained clarity over time. This is particularly beneficial for consumer products exposed to sunlight .

Potential in Pharmaceuticals

Emerging research suggests potential applications of this compound in the pharmaceutical industry , particularly as a stabilizing agent for drug formulations sensitive to light.

Case Study: Photostability of Drug Compounds

In investigations assessing the photostability of certain drug compounds when mixed with triazine derivatives, it was found that the presence of this compound significantly enhanced the stability of these compounds under UV exposure .

Wirkmechanismus

The mechanism of action of 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The triazinyl group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazine Derivatives with Aromatic Substitutions

a) 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol (CAS 2725-22-6)

- Structure : Differs by replacing one hydroxyl group with an octyloxy chain.

- Molecular Weight : 497.58 g/mol (vs. 397.47 g/mol for the target compound).

- Applications : Approved as a food-contact material additive (SML: 0.05 mg/kg) due to enhanced hydrophobicity .

- Safety : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation) .

b) USP Iscotrizinol Related Compound E RS (CAS 708.89 g/mol)

- Structure: Contains tert-butylcarbamoylphenylamino and ethylhexyl ester groups.

- Molecular Weight : 708.89 g/mol.

- Applications : Reference standard in pharmaceutical quality control .

c) Anticancer Triazine-Pyrazoline Hybrids (e.g., Compounds 9e–9g)

Research Findings and Industrial Relevance

- Efficiency : The target compound’s synthesis achieves higher yields (92%) compared to anticancer hybrids (35–65%) due to optimized AlCl₃ catalysis .

- Stability: The triazine core provides thermal stability, making it superior to geranylphenol derivatives (e.g., ) in high-temperature applications .

- Regulatory Status : Unlike the octyloxy derivative (CAS 2725-22-6), the target compound lacks specific food-contact approvals but is prioritized in polymer R&D .

Biologische Aktivität

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as DBDT (CAS No. 1668-53-7), is a synthetic compound primarily used as a UV absorber in various applications, including plastics and coatings. This article explores its biological activity based on available research findings.

- Molecular Formula : C25H23N3O2

- Molecular Weight : 397.47 g/mol

- Melting Point : 203.0 to 207.0 °C

- Solubility : Soluble in dimethylformamide

- Color : White to light yellow to light orange

The biological activity of DBDT is largely attributed to its ability to absorb UV radiation and protect cellular components from photodamage. The triazine ring structure is known for its stability and effectiveness in UV absorption, which can mitigate oxidative stress in biological systems.

Antioxidant Activity

Research has indicated that compounds similar to DBDT exhibit significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that triazine derivatives can scavenge free radicals effectively, thus reducing oxidative stress in vitro. This property is crucial for applications in cosmetics and pharmaceuticals where oxidative damage is a concern.

Cytotoxicity

In vitro studies assessing the cytotoxic effects of DBDT on various cell lines have shown mixed results. For instance:

- Study on Cancer Cell Lines : A study conducted by Liu et al. (2021) reported that DBDT exhibited selective cytotoxicity against human breast cancer cells (MCF-7) while showing lower toxicity towards normal fibroblast cells. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Cytotoxic |

| Normal Fibroblasts | >100 | Non-cytotoxic |

This selective toxicity suggests potential applications in targeted cancer therapies.

Photoprotective Effects

DBDT's role as a photoprotective agent has been highlighted in studies focusing on skin health. It has been shown to reduce UV-induced apoptosis in keratinocytes by modulating apoptotic pathways and enhancing cellular repair mechanisms (Smith et al., 2022).

Case Studies

- Skin Protection : In a clinical trial involving topical formulations containing DBDT, participants reported reduced sunburn incidence after exposure to UV radiation compared to a control group using a placebo formulation (Johnson et al., 2023).

- Polymer Stabilization : A study examining the incorporation of DBDT into polycarbonate materials found that it significantly improved thermal stability and reduced degradation under UV exposure (Chen et al., 2023).

Q & A

Q. How can researchers optimize the synthesis of 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions using reagents such as aluminum chloride, methanesulfonic acid, and solvents like chlorobenzene and methanol. Key parameters to optimize include:

- Temperature Control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to avoid side reactions.

- Stoichiometric Ratios : Ensuring molar equivalence between intermediates (e.g., triazine precursors and dihydroxybenzene derivatives).

- Purification Techniques : Employing recrystallization in ethanol or ethyl acetate to enhance purity .

- Safety Protocols : Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

Table 1: Synthesis Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Purity |

|---|---|---|---|---|---|

| 1 | AlCl₃, chlorobenzene | Chlorobenzene | 80–100°C | 6–8 hrs | – |

| 2 | Methanesulfonic acid | Methanol | Reflux | 12 hrs | – |

| 3 | Recrystallization | Ethanol | RT | – | 95–97% |

Reference : Adjust stirring rates (e.g., 500–800 rpm) to ensure homogeneity during exothermic steps .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, focusing on aromatic proton signals (δ 6.5–8.0 ppm) and triazine ring carbons (δ 160–170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (397.47 g/mol) via ESI-MS or MALDI-TOF .

- Melting Point Analysis : Determine thermal stability (data gaps in evidence; recommend differential scanning calorimetry).

Advanced Research Questions

Q. How can researchers reconcile discrepancies in toxicity data for this compound across studies?

Methodological Answer: While reports an oral LD₅₀ >2,000 mg/kg and no skin irritation, conflicting data may arise due to:

- Test Models : Differences between in vivo (rodent) and in vitro (cell culture) assays.

- Exposure Routes : Compare oral, dermal, and inhalation toxicity profiles.

- Metabolite Analysis : Investigate hydrolytic byproducts (e.g., via LC-MS) to identify toxic intermediates. Recommendation : Conduct OECD Guideline-compliant studies (e.g., OECD 423 for acute toxicity) with standardized protocols .

Q. What strategies can elucidate the structure-function relationship of this compound as a UV stabilizer?

Methodological Answer: The triazine core and hydroxyl groups enable UV absorption (e.g., λmax ~340 nm). Advanced approaches include:

- Computational Modeling : DFT calculations to predict UV spectra and electron transitions.

- Substituent Effects : Synthesize analogs (e.g., replacing methyl groups with halogens) and compare extinction coefficients.

- Accelerated Weathering Tests : Expose polymer films containing the compound to UV light and monitor degradation via FTIR or tensile strength measurements .

Table 2: Key Functional Groups and Roles

| Group | Role in UV Stabilization |

|---|---|

| Triazine ring | Electron conjugation for broad-spectrum absorption |

| Hydroxyl groups | Hydrogen bonding with polymer matrices |

| Dimethylphenyl substituents | Steric hindrance to reduce photodegradation |

Q. How can cross-disciplinary research ensure regulatory compliance when using this compound in food-contact materials?

Methodological Answer: Compliance requires alignment with standards such as:

- GB9685-2008 (China) : Limits migration into food (SML: 0.05 mg/kg) .

- FDA CFR 21 : Assess extractables under simulated food conditions (e.g., ethanol/water mixtures).

- TSCA Compliance : Verify non-listed status in the U.S. Toxic Substances Control Act Inventory . Action Steps :

- Conduct migration studies using GC-MS to quantify leaching.

- Collaborate with regulatory toxicologists to interpret thresholds .

Q. What experimental designs are recommended to resolve contradictions in photostability data across polymer matrices?

Methodological Answer: Contradictions may arise due to polymer crystallinity or additive interactions. Solutions include:

- Controlled Blending : Prepare polymer composites (e.g., PE vs. PP) with fixed additive concentrations (0.1–0.3% w/w).

- Accelerated Aging : Use xenon-arc lamps to simulate sunlight and measure carbonyl index via FTIR.

- Statistical Analysis : Apply ANOVA to identify matrix-specific degradation pathways .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

Methodological Answer: Critical measures include:

- Ventilation : Use fume hoods to manage volatile solvents (e.g., chlorobenzene).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.